N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H26N6O4S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with N,N-diethylsulfamide followed by coupling with 4-aminobenzoyl chloride.
Starting Materials
1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid, N,N-diethylsulfamide, 4-aminobenzoyl chloride, DMF, Et3N, HCl, NaOH, NaHCO3, NaCl, H2O, EtOAc
Reaction
Step 1: Synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-carboxybenzamide, 1. Dissolve 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid (1.0 g, 4.3 mmol) in DMF (20 mL) and add Et3N (1.2 mL, 8.6 mmol)., 2. Add HCl (1 M, 1.0 mL) dropwise and stir the reaction mixture at room temperature for 30 min., 3. Add NaOH (1 M) until the pH reaches 9-10., 4. Extract the product with EtOAc (3 x 20 mL)., 5. Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure., 6. Recrystallize the product from EtOAc/hexane to obtain N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-carboxybenzamide as a white solid (0.8 g, 70%)., Step 2: Synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide, 1. Dissolve N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-carboxybenzamide (0.5 g, 1.5 mmol) and N,N-diethylsulfamide (0.3 mL, 2.2 mmol) in DMF (10 mL)., 2. Add Et3N (0.5 mL, 3.6 mmol) and stir the reaction mixture at room temperature for 30 min., 3. Add 4-aminobenzoyl chloride (0.3 g, 1.5 mmol) and stir the reaction mixture at room temperature for 2 h., 4. Quench the reaction with HCl (1 M) and stir the mixture for 30 min., 5. Extract the product with EtOAc (3 x 20 mL)., 6. Wash the organic layer with NaHCO3 (5%) and brine, dry over Na2SO4, and evaporate the solvent under reduced pressure., 7. Purify the product by column chromatography on silica gel using EtOAc/hexane (1:1) as the eluent to obtain N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide as a white solid (0.3 g, 40%).
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-6-24(7-2)31(29,30)15-10-8-14(9-11-15)18(27)23-25-13-21-17-16(19(25)28)12-22-26(17)20(3,4)5/h8-13H,6-7H2,1-5H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOGGNWZDHSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.